An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate
An In-depth Technical Guide to Ethyl 2-(4-iodophenyl)acetate
CAS Number: 15250-46-1
This technical guide provides a comprehensive overview of Ethyl 2-(4-iodophenyl)acetate, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
Ethyl 2-(4-iodophenyl)acetate is a light brown liquid or solid organic compound.[1][2] Its key physical and chemical properties are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁IO₂ | [1][3][4] |
| Molecular Weight | 290.10 g/mol | [1][3][4] |
| Boiling Point | 162-164 °C (at 15 Torr) | [1] |
| Density | 1.604 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, protect from light, keep sealed in dry conditions | [1] |
| Form | Liquid or Solid | [1] |
| Color | Light brown | [1] |
| InChI Key | YDJDSUNRSIVGMI-UHFFFAOYSA-N | [2][3] |
| SMILES | O=C(OCC)CC1=CC=C(I)C=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |
| Consensus Log Po/w | 3.16 | [3] |
Spectroscopic Data
Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are typically available from commercial suppliers to confirm the structure and purity of the compound.[3][5]
Synthesis and Production
The primary method for synthesizing Ethyl 2-(4-iodophenyl)acetate is through the Fischer esterification of 4-iodophenylacetic acid with ethanol. This reaction is typically catalyzed by a strong acid.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of Ethyl 2-(4-iodophenyl)acetate.
Experimental Protocol: Fischer Esterification (General Procedure)
This protocol is a generalized representation based on standard Fischer esterification procedures, such as the synthesis of ethyl phenylacetate from its corresponding acid.[6][7]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-iodophenylacetic acid and an excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the mixture into water. Separate the organic layer.
-
Neutralization: Wash the organic layer with a sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[6]
-
Purification: Dry the crude product over an anhydrous salt (e.g., MgSO₄), filter, and purify by vacuum distillation to yield the final product.[6]
Chemical Reactivity and Applications
Ethyl 2-(4-iodophenyl)acetate serves as a crucial building block in organic synthesis, primarily as a pharmaceutical intermediate.[4][8] Its aryl iodide group makes it an excellent substrate for various cross-coupling reactions.
Suzuki Cross-Coupling Reactions
A significant application is its use in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds.[9] In this reaction, the aryl iodide couples with an aryl boronic acid to produce biaryl compounds. These resulting molecules are of high interest in medicinal chemistry, with some derivatives patented as novel non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Application in Suzuki Coupling
Caption: Use of Ethyl 2-(4-iodophenyl)acetate in a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling (Illustrative)
The following protocol is adapted from a procedure for the closely related compound, ethyl-(4-bromophenyl)-acetate, and illustrates how Ethyl 2-(4-iodophenyl)acetate could be used.[9] The higher reactivity of the iodo-substituent may allow for milder reaction conditions.
-
Reagent Preparation: In a round-bottom flask, combine Ethyl 2-(4-iodophenyl)acetate, an aryl boronic acid (1.5-2.0 equivalents), a base such as potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using an aqueous system.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., palladium acetate, Pd(OAc)₂) to the flask.
-
Solvent Addition: Add the solvent system (e.g., water, or a mixture like acetone/water).[9]
-
Reaction: Equip the flask with a condenser, and heat the mixture with stirring for approximately 1 hour at a temperature ranging from 40°C to 100°C, depending on the specific solvent and catalyst system.[9]
-
Product Isolation: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography to isolate the desired biaryl compound.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and dark place as specified.[2]
References
- 1. 4-IODOPHENYLACETIC ACID ETHYL ESTER | 15250-46-1 [chemicalbook.com]
- 2. Ethyl (4-iodophenyl)acetate | 15250-46-1 [sigmaaldrich.com]
- 3. 15250-46-1 | Ethyl (4-iodophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. 15250-46-1,Ethyl 2-(4-iodophenyl)acetate_科盛医药 [coresyn.com]
- 5. 15250-46-1|Ethyl 2-(4-iodophenyl)acetate|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Ethyl 2-(4-iodophenyl)acetate, CasNo.15250-46-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 9. jeolusa.com [jeolusa.com]
